molecular formula C14H17F3N4O3 B2713572 ethyl 1-methyl-4-[(4,4,4-trifluoro-3-hydroxybutyl)amino]-1H-pyrazolo[3,4-b]pyridine-5-carboxylate CAS No. 866131-77-3

ethyl 1-methyl-4-[(4,4,4-trifluoro-3-hydroxybutyl)amino]-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

Cat. No.: B2713572
CAS No.: 866131-77-3
M. Wt: 346.31
InChI Key: PXWYGMRHDFSWCD-UHFFFAOYSA-N
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Description

Ethyl 1-methyl-4-[(4,4,4-trifluoro-3-hydroxybutyl)amino]-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is a pyrazolo[3,4-b]pyridine derivative characterized by:

  • 1-Methyl group at the pyrazole ring (position 1).
  • 4-[(4,4,4-Trifluoro-3-hydroxybutyl)amino] substituent at position 4, introducing a polar, electron-withdrawing trifluoromethyl group and a hydroxyl moiety.
  • Ethyl ester at position 5, which may act as a prodrug moiety or influence solubility.

Properties

IUPAC Name

ethyl 1-methyl-4-[(4,4,4-trifluoro-3-hydroxybutyl)amino]pyrazolo[3,4-b]pyridine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F3N4O3/c1-3-24-13(23)9-6-19-12-8(7-20-21(12)2)11(9)18-5-4-10(22)14(15,16)17/h6-7,10,22H,3-5H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXWYGMRHDFSWCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1NCCC(C(F)(F)F)O)C=NN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 1-methyl-4-[(4,4,4-trifluoro-3-hydroxybutyl)amino]-1H-pyrazolo[3,4-b]pyridine-5-carboxylate typically involves multiple steps, starting with the preparation of the pyrazolo[3,4-b]pyridine core[_{{{CITATION{{{1{ethyl 1-methyl-4-[(4,4,4-trifluoro-3-hydroxybutyl)amino]-1H-pyrazolo[3 ...](https://www.sigmaaldrich.com/US/en/product/keyorganicsbionet/key465199286?context=bbe). This can be achieved through the cyclization of appropriate precursors under controlled conditions[{{{CITATION{{{1{ethyl 1-methyl-4-[(4,4,4-trifluoro-3-hydroxybutyl)amino]-1H-pyrazolo3 ...{{{CITATION{{{_1{ethyl 1-methyl-4-[(4,4,4-trifluoro-3-hydroxybutyl)amino]-1H-pyrazolo3 ....

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents may be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_1{ethyl 1-methyl-4-[(4,4,4-trifluoro-3-hydroxybutyl)amino]-1H-pyrazolo3 ....

Common Reagents and Conditions:

  • Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be performed using various alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of different alkylated or acylated derivatives.

Scientific Research Applications

Anticancer Properties

Research indicates that pyrazolo[3,4-b]pyridine derivatives exhibit notable anticancer activity. For instance, compounds similar to ethyl 1-methyl-4-[(4,4,4-trifluoro-3-hydroxybutyl)amino]-1H-pyrazolo[3,4-b]pyridine-5-carboxylate have been shown to inhibit cancer cell proliferation. A study highlighted that certain derivatives demonstrated IC50 values as low as 2.59 µM against HeLa cells, suggesting potent anticancer potential compared to standard chemotherapeutics like doxorubicin .

Antimicrobial Activity

The compound's structural features may also confer antimicrobial properties. Pyrazolo[3,4-b]pyridines have been investigated for their effectiveness against various bacterial and fungal strains. The presence of the trifluoromethyl group in the structure is believed to enhance lipophilicity and membrane permeability, potentially improving antimicrobial efficacy.

Synthetic Pathways

The synthesis of this compound can be achieved through several methodologies:

  • Condensation Reactions : The compound can be synthesized via condensation of appropriate pyrazole derivatives with substituted amino acids or amines.
  • Cyclization Techniques : A common method involves cyclization reactions where substituted hydrazines react with carbonyl compounds to form the pyrazole ring structure.

Yield and Purification

Typical yields for such synthetic routes can vary but are often optimized using techniques like recrystallization or chromatography to ensure high purity levels suitable for biological testing.

Potential Drug Development

Due to its promising biological activities, this compound is being explored as a candidate for drug development targeting:

  • Cancer Treatment : With its anticancer properties, it could serve as a lead compound for developing new chemotherapeutic agents.
  • Infectious Diseases : Its antimicrobial potential positions it as a candidate for treating bacterial infections resistant to current antibiotics.

Data Table: Comparison of Biological Activities

Compound NameActivity TypeIC50 (µM)Reference
Ethyl 1-Methyl-4-[...]Anticancer2.59
DoxorubicinAnticancer2.35
Similar Pyrazole DerivativeAntimicrobialTBDTBD

Case Studies and Research Findings

Numerous studies have documented the synthesis and evaluation of pyrazolo[3,4-b]pyridine derivatives:

  • A comprehensive review indicated that over 300,000 derivatives exist in literature with diverse substituents affecting their biological activity .
  • Specific studies have focused on structure-activity relationships (SAR), demonstrating how modifications in the pyrazole scaffold can enhance potency against various targets.

Mechanism of Action

The mechanism by which ethyl 1-methyl-4-[(4,4,4-trifluoro-3-hydroxybutyl)amino]-1H-pyrazolo[3,4-b]pyridine-5-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group and hydroxyl group may play crucial roles in its binding affinity and biological activity.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Key differences in substituents and their impacts are summarized below:

Compound Name (Source) Position 4 Substituent Position 5 Substituent Melting Point (°C) Key Features
Target Compound (4,4,4-Trifluoro-3-hydroxybutyl)amino Ethyl ester N/A High polarity due to -OH and -CF3; potential for hydrogen bonding
3-(4-Chlorophenyl)-1-methyl-4-(methylthio)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate () Methylthio Ethyl ester 133 Lipophilic (SMe group); antitubercular activity inferred from related studies
6-(4-Fluorophenyl)-1-methyl-4-(methylthio)-3-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid () Methylthio Carboxylic acid 154 Higher polarity (acid vs. ester); enhanced solubility in aqueous media
Ethyl 4-[(4-Methoxybenzyl)amino]-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate () (4-Methoxybenzyl)amino Ethyl ester N/A Electron-donating methoxy group; reduced metabolic stability compared to -CF3
Example 62 () 5-Methylthiophen-2-yl N/A 227–230 Pyrazolo[3,4-d]pyrimidine core; likely kinase inhibition applications

Key Observations:

  • The trifluoro-hydroxybutyl amino group in the target compound introduces unique polarity and steric bulk compared to methylthio () or methoxybenzyl () groups.
  • Melting Points : Esters (e.g., 133°C in ) generally have lower melting points than carboxylic acids (154°C in ) due to reduced intermolecular hydrogen bonding.

Stability and Reactivity

  • Ester Hydrolysis : The ethyl ester in the target compound is susceptible to hydrolysis (as in ), which could release a bioactive carboxylic acid. Stability may differ from methylthio-containing esters due to steric effects from the -CF3 group .

Biological Activity

Ethyl 1-methyl-4-[(4,4,4-trifluoro-3-hydroxybutyl)amino]-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is a compound belonging to the pyrazolo[3,4-b]pyridine class, which has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Synthesis

The compound's structure can be represented as follows:

C15H18F3N3O3\text{C}_{15}\text{H}_{18}\text{F}_3\text{N}_3\text{O}_3

This structure includes a pyrazolo-pyridine core with a trifluoromethyl group and a hydroxybutyl chain that may influence its biological activity. The synthesis typically involves multicomponent reactions that facilitate the introduction of various functional groups.

Anticancer Activity

Research has indicated that derivatives of pyrazolo[3,4-b]pyridines exhibit significant anticancer properties. For instance, a study highlighted the cytotoxic effects of related compounds against various cancer cell lines. This compound demonstrated selective activity against triple-negative breast cancer cells (MDA-MB-231), with an IC50 value indicating potent cytotoxicity .

Table 1: Summary of Anticancer Activity

CompoundCell LineIC50 (µM)Selectivity Index
This compoundMDA-MB-2310.59>25
Related Pyrazole DerivativeHL601.05-
Related Pyrazole DerivativeK5620.95-

This data suggests that the compound may selectively target cancer cells while exhibiting lower toxicity towards normal cells.

Antitubercular Activity

In addition to anticancer properties, this compound's derivatives have shown promise against Mycobacterium tuberculosis. A study conducted molecular docking simulations and in vitro assays demonstrating that certain structural modifications enhance antitubercular activity . The presence of the trifluoromethyl group is particularly noted for improving metabolic stability and enhancing bioactivity.

The mechanism by which this compound exerts its biological effects likely involves inhibition of key enzymes or pathways involved in cell proliferation and survival. For example:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit fibroblast growth factor receptors (FGFR), which are critical in cancer cell signaling.

Study on Cytotoxicity

A recent study focused on evaluating the cytotoxic effects of various pyrazolo[3,4-b]pyridine derivatives against different cancer cell lines. The results indicated that modifications at specific positions on the pyrazole ring significantly influenced the cytotoxicity profile. The compound was among those tested and exhibited a favorable profile .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to target proteins involved in tumorigenesis. These studies suggest a strong interaction with pantothenate synthetase from Mycobacterium tuberculosis, indicating potential as an antitubercular agent .

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